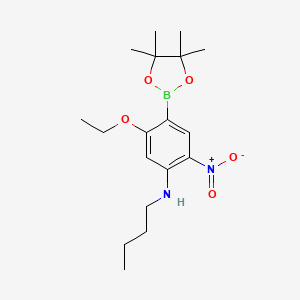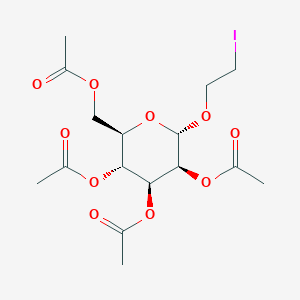
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. This compound is significant in the field of glycoscience, particularly for its role in studying glycosylation processes and developing glycosidase inhibitors and glycoconjugates. Its molecular formula is C16H23IO10, and it has a molecular weight of 502.25 g/mol.
Preparation Methods
The synthesis of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves the acetylation of alpha-D-mannopyranoside followed by the introduction of an iodoethyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation. The iodoethyl group is introduced using iodoethanol in the presence of a suitable catalyst. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups of the mannopyranoside.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include deacetylated mannopyranosides and various substituted derivatives.
Scientific Research Applications
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in:
Chemistry: As a synthetic intermediate in the preparation of complex carbohydrates and glycoconjugates.
Biology: In the study of glycosylation processes and the development of glycosidase inhibitors.
Industry: Used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism, facilitating the transfer of glycosyl groups to acceptor molecules. This process is crucial for the formation of glycosidic bonds and the synthesis of complex carbohydrates.
Comparison with Similar Compounds
Similar compounds to 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside include:
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside: Similar structure but with a galactose backbone.
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but with a glucose backbone.
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-xylopyranoside: Similar structure but with a xylose backbone.
The uniqueness of this compound lies in its specific mannose backbone, which makes it particularly useful for studying mannose-specific glycosylation processes and interactions.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-iodoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHKLKAXBLEAS-OWYFMNJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride](/img/structure/B7957228.png)
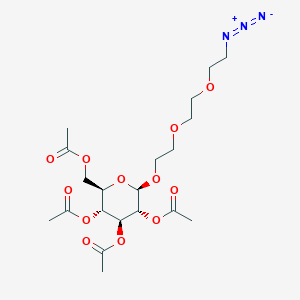
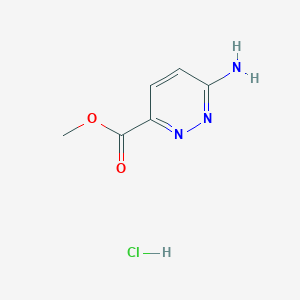
![2-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7957255.png)
![2-[[2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetate](/img/structure/B7957260.png)
![(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7957272.png)
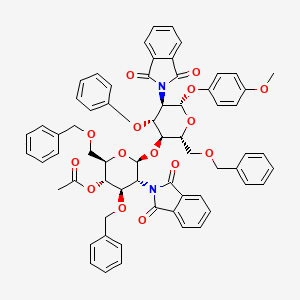

![2-Oxa-5-azabicyclo[2.2.1]heptane oxalate](/img/structure/B7957280.png)
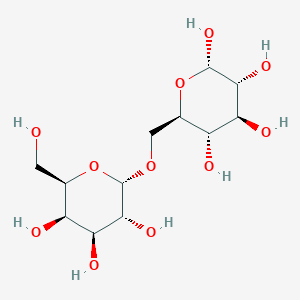
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7957295.png)
